molecular formula C6H10ClNO2 B2368212 (3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride CAS No. 2402789-89-1

(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride

Cat. No.: B2368212
CAS No.: 2402789-89-1
M. Wt: 163.6
InChI Key: LKJATTPKRVNEJK-FHAQVOQBSA-N
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Description

(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride is a chemical compound with the molecular formula C6H9NO2.ClH. It is a hydrochloride salt form of a hexahydrofuro[3,4-b]pyrrol-6-one derivative. This compound is known for its unique structure, which includes a fused furo-pyrrol ring system. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydrofuran derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of (3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride
  • (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride

Uniqueness

(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6-5-4(3-9-6)1-2-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJATTPKRVNEJK-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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